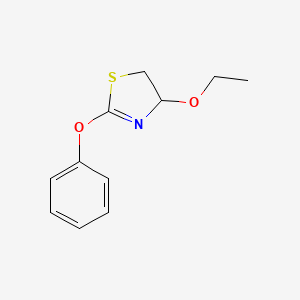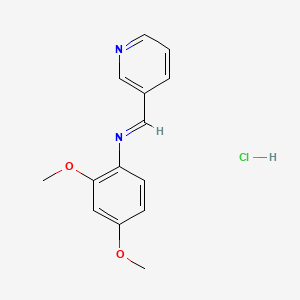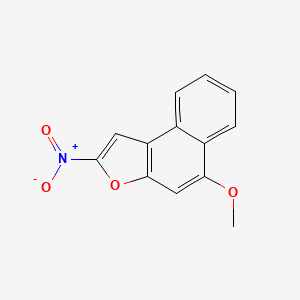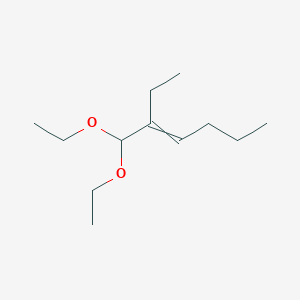
1,4,7,10,13,16-Hexaoxacyclooctadecane;1-methyl-4-methylsulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16-Hexaoxacyclooctadecane, also known as 18-Crown-6, is an organic compound with the formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. This compound is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with metal cations, making them useful in various chemical applications .
1-Methyl-4-methylsulfonylbenzene, also known as toluene-4-sulfonylmethane, is an organic compound with the formula C₈H₁₀O₂S. It is a derivative of toluene and contains a sulfonyl group attached to the benzene ring. This compound is used in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is typically prepared by a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol and ethylene dichloride in the presence of a strong base such as potassium hydroxide. The reaction proceeds as follows :
(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
The compound can also be prepared by the oligomerization of ethylene oxide. It can be purified by distillation or recrystallization from hot acetonitrile .
1-Methyl-4-methylsulfonylbenzene: 1-Methyl-4-methylsulfonylbenzene is typically synthesized by the sulfonation of toluene using sulfur trioxide or chlorosulfonic acid, followed by methylation of the resulting sulfonic acid derivative. The reaction proceeds as follows :
C6H5CH3+SO3→C6H4(SO3H)CH3
C6H4(SO3H)CH3+CH3I→C6H4(SO2CH3)CH3+HI
Analyse Des Réactions Chimiques
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane undergoes complexation reactions with various metal cations, forming stable complexes. It has a high affinity for potassium cations and can form complexes with other metal cations such as sodium, calcium, and barium . The complexation reaction can be represented as follows:
C12H24O6+M+→[C12H24O6M]+
1-Methyl-4-methylsulfonylbenzene: 1-Methyl-4-methylsulfonylbenzene can undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation. For example, it can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride . The reaction proceeds as follows:
C6H4(SO2CH3)CH3+LiAlH4→C6H4(SCH3)CH3+LiAlO2
Applications De Recherche Scientifique
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is widely used in scientific research due to its ability to form stable complexes with metal cations. It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of ions from one phase to another . It is also used in the separation and purification of metal cations, as well as in the study of ion transport and membrane processes .
1-Methyl-4-methylsulfonylbenzene: 1-Methyl-4-methylsulfonylbenzene is used as an intermediate in the synthesis of various organic compounds. It is used in the production of pharmaceuticals, agrochemicals, and dyes . It is also used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds .
Mécanisme D'action
1,4,7,10,13,16-Hexaoxacyclooctadecane: The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cation, forming a stable complex. This complexation process is driven by the electrostatic attraction between the metal cation and the electron-rich oxygen atoms in the crown ether ring .
1-Methyl-4-methylsulfonylbenzene: The mechanism of action of 1-Methyl-4-methylsulfonylbenzene involves its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction. The sulfonyl group in the compound is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is unique among crown ethers due to its high affinity for potassium cations. Similar compounds include dibenzo-18-crown-6 and hexaaza-18-crown-6, which also form complexes with metal cations but have different selectivities and binding affinities .
1-Methyl-4-methylsulfonylbenzene: 1-Methyl-4-methylsulfonylbenzene is similar to other sulfonyl-containing compounds such as toluene-4-sulfonic acid and methanesulfonyl chloride. These compounds also contain sulfonyl groups and are used in organic synthesis as intermediates and reagents .
Propriétés
Numéro CAS |
74261-13-5 |
|---|---|
Formule moléculaire |
C28H44O10S2 |
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
1,4,7,10,13,16-hexaoxacyclooctadecane;1-methyl-4-methylsulfonylbenzene |
InChI |
InChI=1S/C12H24O6.2C8H10O2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-7-3-5-8(6-4-7)11(2,9)10/h1-12H2;2*3-6H,1-2H3 |
Clé InChI |
WVZODRWKQKZLIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C.CC1=CC=C(C=C1)S(=O)(=O)C.C1COCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


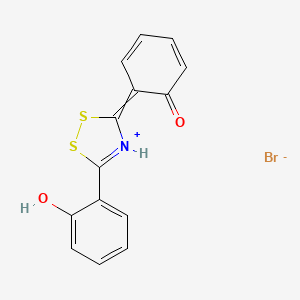
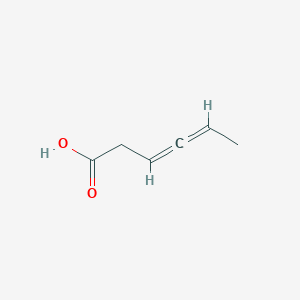
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

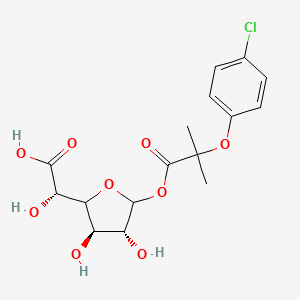
![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
